1,1'-(Ethene-1,2-diyl)diazulene
Description
1,1'-(Ethene-1,2-diyl)diazulene is a conjugated organic compound consisting of two azulene moieties linked by an ethene (-CH=CH-) bridge. Azulene, a non-alternant bicyclic hydrocarbon, comprises fused cycloheptatriene and cyclopentene rings, distinguished by its vivid blue color and dipole moment arising from unequal electron distribution.
Properties
CAS No. |
94132-18-0 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(2-azulen-1-ylethenyl)azulene |
InChI |
InChI=1S/C22H16/c1-3-7-17-11-13-19(21(17)9-5-1)15-16-20-14-12-18-8-4-2-6-10-22(18)20/h1-16H |
InChI Key |
AWIHACLPIMKXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=C4C=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethene-1,2-diyl)diazulene typically involves the coupling of two azulene units through an ethene linkage. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethene bridge. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for 1,1’-(Ethene-1,2-diyl)diazulene are not well-documented, large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Catalytic processes and continuous flow reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Ethene-1,2-diyl)diazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation using catalysts such as palladium on carbon can reduce the ethene bridge to an ethane bridge.
Substitution: Electrophilic substitution reactions can occur on the azulene rings, with reagents like bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: 1,1’-(Ethane-1,2-diyl)diazulene.
Substitution: Halogenated or nitrated derivatives of 1,1’-(Ethene-1,2-diyl)diazulene.
Scientific Research Applications
1,1’-(Ethene-1,2-diyl)diazulene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and dyes due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1,1’-(Ethene-1,2-diyl)diazulene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through π-π stacking interactions or hydrogen bonding. The ethene bridge can also participate in conjugation, affecting the electronic distribution and reactivity of the molecule.
Molecular Targets and Pathways:
Cellular Membranes: Interaction with lipid bilayers, potentially altering membrane fluidity and function.
Enzymes: Inhibition or activation of specific enzymes through binding to active sites or allosteric sites.
DNA/RNA: Intercalation between nucleic acid bases, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key differences between 1,1'-(Ethene-1,2-diyl)diazulene and structurally related compounds:
- Azulene vs. Benzene: Azulene’s non-alternant structure and dipole contrast with benzene’s symmetry, enabling distinct electronic interactions. The ethene bridge in diazulene likely amplifies intramolecular charge transfer compared to stilbenes .
- Conjugation Effects : Diazulene’s extended conjugation may redshift absorption spectra relative to stilbenes, as seen in azulene-based dyes .
Stability and Reactivity
- Azulene’s inherent instability under oxidative/acidic conditions limits diazulene’s utility in biological systems, unlike resveratrol .
- The ethene bridge in diazulene may increase susceptibility to photoisomerization (cis/trans interconversion), a property less pronounced in benzene-based stilbenes .
Research Findings and Challenges
- Optoelectronic Potential: Computational studies suggest diazulene’s HOMO-LUMO gap is narrower than stilbenes, favoring charge mobility . Experimental validation is pending.
- Synthetic Hurdles : Current azulene functionalization methods (e.g., pyridyl/thiazolyl substitutions) require multi-step protocols, implying diazulene synthesis would be resource-intensive .
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